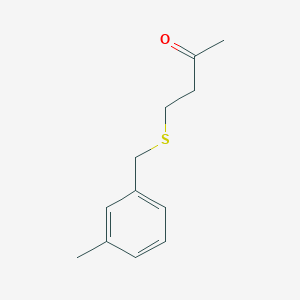
4-((3-Methylbenzyl)thio)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Methylbenzyl)thio)butan-2-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of a thioether group attached to a butanone backbone, with a 3-methylbenzyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylbenzyl)thio)butan-2-one typically involves the reaction of 3-methylbenzyl chloride with butan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the thioether linkage is formed by the displacement of the chloride ion by the sulfur atom of the butanone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
化学反応の分析
Types of Reactions
4-((3-Methylbenzyl)thio)butan-2-one undergoes various chemical reactions, including:
Substitution: The benzylic position can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
科学的研究の応用
4-((3-Methylbenzyl)thio)butan-2-one has several applications in scientific research:
作用機序
The mechanism of action of 4-((3-Methylbenzyl)thio)butan-2-one involves its interaction with various molecular targets. The thioether group can participate in redox reactions, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-((3-Methylphenyl)thio)butan-2-one: Similar structure but lacks the benzyl group.
4-((3-Methylbenzyl)thio)pentan-2-one: Similar structure but with an additional carbon in the backbone.
Uniqueness
4-((3-Methylbenzyl)thio)butan-2-one is unique due to the presence of both a thioether and a carbonyl group, which allows it to participate in a wide range of chemical reactions. Its structure also provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications .
特性
分子式 |
C12H16OS |
|---|---|
分子量 |
208.32 g/mol |
IUPAC名 |
4-[(3-methylphenyl)methylsulfanyl]butan-2-one |
InChI |
InChI=1S/C12H16OS/c1-10-4-3-5-12(8-10)9-14-7-6-11(2)13/h3-5,8H,6-7,9H2,1-2H3 |
InChIキー |
HXIDRPVWXZXNEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CSCCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


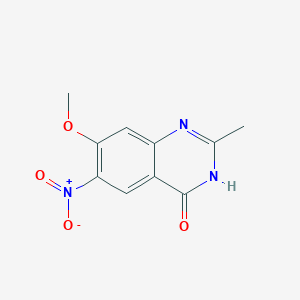
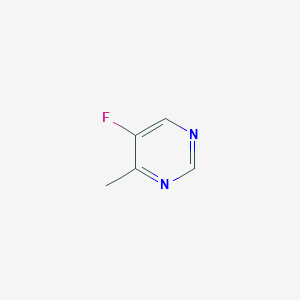

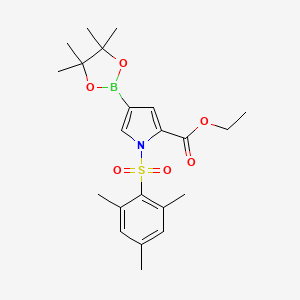
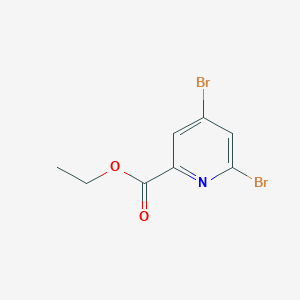

![6-Fluoropyrido[2,3-b]pyrazine](/img/structure/B13654899.png)
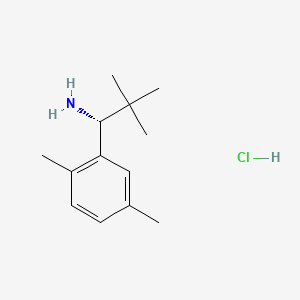

![4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13654911.png)
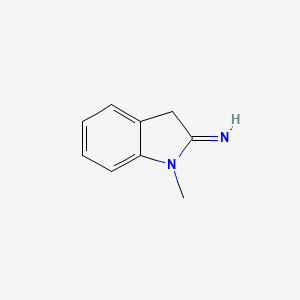
![Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13654944.png)
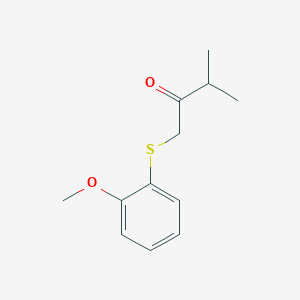
![2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde](/img/structure/B13654948.png)
